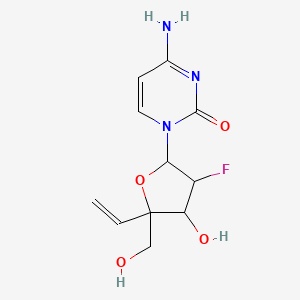

2'-Deoxy-2'-fluoro-4'-vinylcytidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FN3O4 |

|---|---|

Molecular Weight |

271.24 g/mol |

IUPAC Name |

4-amino-1-[5-ethenyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H14FN3O4/c1-2-11(5-16)8(17)7(12)9(19-11)15-4-3-6(13)14-10(15)18/h2-4,7-9,16-17H,1,5H2,(H2,13,14,18) |

InChI Key |

WUESNJSDLMNFAH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Deoxy 2 Fluoro 4 Vinylcytidine

Stereoselective Synthesis of 2'-Deoxy-2'-fluororibose and Arabinose Scaffolds

The foundational step in the synthesis of 2'-Deoxy-2'-fluoro-4'-vinylcytidine is the creation of a 2'-deoxy-2'-fluorinated sugar, which can be either a ribose or an arabinose derivative. The stereochemistry at the 2'-position is crucial and is established through stereoselective fluorination reactions.

One common approach involves the electrophilic fluorination of glycals (unsaturated sugar derivatives). For instance, 3,4,6-tri-O-acetyl-D-glucal can be fluorinated using reagents like acetyl hypofluorite (B1221730) (CH₃COOF) or elemental fluorine (F₂) diluted in an inert gas. nih.govnih.gov This reaction typically yields a mixture of 2-deoxy-2-fluoro-glucose and 2-deoxy-2-fluoro-mannose derivatives, which can then be further processed to obtain the desired ribose or arabinose scaffold. The choice of fluorinating agent and reaction conditions is critical for controlling the stereochemical outcome.

Another strategy is the chemo-enzymatic synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine (B94841) nucleosides. This method involves the stereoselective introduction of a phosphate (B84403) group at the anomeric position of a 2-deoxy-2-fluoroarabinofuranose derivative. nih.gov This can be achieved through the hydrolysis of a 1-bromo derivative followed by phosphorylation or by direct stereoselective α-phosphorylation of the 1-bromo derivative. nih.gov The resulting α-1-phosphate can then be used in enzymatic glycosylation reactions. nih.gov

Glycosylation Strategies for Cytosine Base Attachment

Once the fluorinated sugar scaffold is prepared, the next critical step is the attachment of the cytosine base, a process known as glycosylation. The Vorbrüggen glycosylation is a widely used and effective method for this transformation. nih.govwikipedia.org This reaction typically involves the coupling of a silylated heterocyclic base (in this case, silylated cytosine) with a protected sugar derivative (the 2'-deoxy-2'-fluoro-sugar) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.org

A key challenge in the glycosylation of 2'-deoxy sugars is controlling the stereochemistry at the anomeric carbon (C1') to selectively form the desired β-nucleoside. wikipedia.orgresearchgate.net In the absence of a participating group at the 2'-position, a mixture of α and β anomers is often formed. For 2'-deoxy-2'-fluoro sugars, the electronegative fluorine atom influences the reaction's stereoselectivity. Reaction conditions, including the choice of solvent and Lewis acid, must be carefully optimized to favor the formation of the β-anomer. frontiersin.org For instance, using 1,2-dichloroethane (B1671644) instead of acetonitrile (B52724) as the solvent has been shown to improve the yield of the desired nucleoside and prevent the formation of by-products in some cases. frontiersin.org

Incorporation of the 4'-Vinyl Moiety: Specific Synthetic Routes and Challenges

The introduction of the vinyl group at the 4'-position of the sugar ring is a distinguishing feature of this compound. This modification is often accomplished through a multi-step sequence starting from a suitable nucleoside intermediate.

One established route involves the oxidation of the 5'-hydroxyl group of a protected 2'-deoxy-2'-fluoro nucleoside to an aldehyde. This aldehyde then undergoes a Wittig-type reaction or a related olefination protocol to introduce the vinyl group at the 4'-position. The synthesis of related 4'-substituted nucleosides, such as 4'-chloromethyl-2'-deoxy-2'-fluorocytidine, provides a basis for this approach. nih.gov

A significant challenge in this step is the potential for side reactions and the need for careful protection of other functional groups on both the sugar and the base. The vinyl group itself can be reactive and may require a protecting group, such as an octanethiol adduct, during subsequent synthetic steps. nih.gov This protecting group is then removed under specific conditions to yield the final 4'-vinyl nucleoside. nih.gov The Suzuki-Miyaura coupling has also been utilized to introduce vinyl groups onto pyrimidine (B1678525) bases, demonstrating the versatility of palladium-catalyzed cross-coupling reactions in nucleoside chemistry. nih.govnih.gov

Chemical Modification and Derivatization Strategies for Analog Development (e.g., N4-substitutions)

To explore the structure-activity relationships and develop analogs with potentially improved properties, chemical modifications of this compound are undertaken. A common site for modification is the N4-amino group of the cytosine base.

N4-substituted derivatives can be synthesized by reacting the parent nucleoside with various electrophiles. For instance, a series of 2'-deoxy-2'-β-fluoro-4'-azido-β-D-arabinofuranosyl cytidine (B196190) derivatives bearing different heteroatom-containing substituents at the N4-position have been designed and synthesized. nih.gov This is typically achieved by first protecting the hydroxyl groups of the sugar, followed by reaction of the N4-amino group with an appropriate acylating or alkylating agent. Subsequent deprotection yields the desired N4-substituted analog.

Another important derivatization strategy is the development of prodrugs. nih.gov For nucleoside analogs, this often involves the synthesis of 5'-phosphate derivatives, which are then masked with protecting groups to enhance cell permeability. Phosphoramidate (B1195095) prodrugs, for example, have been successfully employed for other 2'-deoxy-2'-fluoro nucleosides to improve their biological activity. nih.gov These modifications aim to enhance the delivery and intracellular phosphorylation of the nucleoside to its active triphosphate form.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

The definitive confirmation of the structure of this compound and its derivatives relies on a combination of advanced analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. nih.gov

¹H NMR provides information about the number and connectivity of protons, including the characteristic signals for the vinyl group protons and the sugar ring protons. Coupling constants between protons help to determine the stereochemistry of the sugar pucker and the anomeric configuration.

¹³C NMR reveals the carbon skeleton of the molecule.

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom at the 2'-position.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compound, which in turn confirms its elemental composition. nih.gov This technique is highly sensitive and provides an accurate measure of the mass-to-charge ratio, allowing for the unambiguous identification of the target molecule.

X-ray Crystallography offers the most definitive structural information by providing a three-dimensional model of the molecule in the solid state. nih.govnih.gov By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry can be determined. For nucleoside analogs, X-ray crystallography can confirm the sugar pucker conformation, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the stereochemistry at all chiral centers. nih.gov

The table below summarizes the key characterization techniques and the information they provide for this compound.

| Technique | Information Provided |

| ¹H NMR | Proton environment, stereochemistry, vinyl group presence |

| ¹³C NMR | Carbon skeleton |

| ¹⁹F NMR | Presence and environment of the 2'-fluorine atom |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity |

| HRMS | Exact molecular weight and elemental composition |

| X-ray Crystallography | 3D molecular structure, absolute stereochemistry, conformation |

Molecular and Cellular Mechanisms of Action of 2 Deoxy 2 Fluoro 4 Vinylcytidine

Cellular Uptake and Intracellular Metabolic Activation Pathways

For a nucleoside analog to exert its antiviral effect, it must first be transported into a host cell and then undergo a series of chemical modifications, known as metabolic activation.

Role of Host Cell Kinases in 5'-Phosphorylation and Triphosphate Formation

The activation of 4'-substituted-2'-deoxy-2'-fluoro nucleosides is a critical multi-step process mediated by host cell enzymes called kinases. These enzymes sequentially add phosphate (B84403) groups to the 5' position of the nucleoside, converting it from a prodrug into its pharmacologically active 5'-triphosphate form. nih.govacs.org

The initial and often rate-limiting step is the addition of the first phosphate group, converting the nucleoside into a nucleoside monophosphate. acs.org For the related compound ALS-8112, studies have identified deoxycytidine kinase (dCK) as the essential enzyme responsible for this first phosphorylation step. acs.org The importance of dCK is highlighted by experiments where chemical inhibitors of dCK were shown to antagonize the antiviral activity of ALS-8112. acs.org

Substrate Specificity of Endogenous Kinases for 2'-Deoxy-2'-fluoro-4'-vinylcytidine

The efficiency of the metabolic activation cascade is determined by how well the nucleoside analog and its phosphorylated intermediates serve as substrates for the endogenous host kinases.

Biochemical assays with ALS-8112 have demonstrated that deoxycytidine kinase (dCK) is the most catalytically efficient kinase for the initial monophosphorylation. acs.org The addition of a fluorine atom at the 2' position of 2'-deoxycytidine (B1670253) is generally preferred by dCK over a hydroxyl group at the same position. nih.gov However, modifications at the 2'-C position can significantly decrease the catalytic efficiency compared to natural nucleosides. nih.gov

For the subsequent phosphorylation steps of ALS-8112, UMP-CMP kinase is involved in the conversion to the diphosphate (B83284), and nucleoside diphosphate kinase (NDPK) is the most efficient at producing the final active triphosphate. acs.org

Table 1: Kinase Specificity in the Metabolic Activation of the Related Analog ALS-8112

| Phosphorylation Step | Nucleoside Form | Key Host Cell Kinase | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Monophosphorylation | ALS-8112 | Deoxycytidine Kinase (dCK) | High |

| Diphosphorylation | ALS-8112-Monophosphate | UMP-CMP Kinase (YMPK) | Rate-limiting step |

| Triphosphorylation | ALS-8112-Diphosphate | Nucleoside Diphosphate Kinase (NDPK) | High |

Data derived from studies on ALS-8112, a 2'-fluoro-4'-chloromethyl-cytidine analog. acs.org

Interaction with Nucleic Acid Polymerases

The active triphosphate form of the nucleoside analog is the ultimate inhibitor of the viral replication machinery, specifically targeting the viral RNA-dependent RNA polymerase (RdRp).

Substrate Recognition and Incorporation into Nascent Viral or Cellular Nucleic Acids (DNA and RNA)

The active metabolite, the 5'-triphosphate analog, mimics natural nucleoside triphosphates and can be recognized by the viral polymerase. nih.gov In studies with the respiratory syncytial virus (RSV) polymerase, the triphosphate of ALS-8112 was specifically incorporated into the growing RNA chain opposite a guanine (B1146940) nucleotide on the RNA template, demonstrating its nature as a cytidine (B196190) analog. nih.gov This selective uptake by the viral polymerase is a hallmark of effective nucleoside analog inhibitors. nih.gov

Mechanisms of Polymerase Inhibition and Chain Termination

The primary mechanism of action for this class of antiviral agents is the inhibition of the viral RNA polymerase via chain termination. medchemexpress.comtargetmol.com Once the polymerase incorporates the nucleoside monophosphate analog into the nascent viral RNA strand, the chemical structure of the analog prevents the addition of the next nucleotide. nih.gov This is because the modification at the 4' position of the sugar ring physically blocks the polymerase from continuing the elongation process. nih.gov

For ALS-8112, its incorporation into the RNA chain results in immediate and complete cessation of RNA synthesis. nih.govacs.org This potent chain termination is the molecular basis for its antiviral effect. nih.gov The 5'-triphosphate form of ALS-8112 was found to inhibit the RSV polymerase with a half-maximal inhibitory concentration (IC50) of 0.02 µM. medchemexpress.comtargetmol.com

Table 2: Polymerase Inhibition by the Related Analog ALS-8112-TP

| Virus Target | Polymerase Target | Mechanism | Potency (IC50) |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) | RNA-dependent RNA polymerase (RdRp) | RNA Chain Termination | 0.02 µM |

Data derived from studies on ALS-8112, a 2'-fluoro-4'-chloromethyl-cytidine analog. medchemexpress.comtargetmol.com

Modulation of Host Cellular Enzymatic Pathways

Interference with Other Critical Cellular Metabolic Processes

Similarly, specific data on how this compound interferes with other critical cellular metabolic processes is not present in the current body of scientific literature. The metabolic fate and potential off-target effects of this compound have not been sufficiently characterized to provide a detailed and accurate account as per the requested outline.

Structure Activity Relationship Sar Studies for 2 Deoxy 2 Fluoro 4 Vinylcytidine and Its Analogs

The Role of Fluorine Substitution at the 2'-Position in Biological Activity

The introduction of a fluorine atom at the 2'-position of the sugar moiety is a well-established strategy in nucleoside chemistry to enhance therapeutic properties. oup.commdpi.com This modification significantly influences the molecule's conformational preferences, metabolic stability, and biological activity.

Key Research Findings:

Enhanced Stability: Fluorine substitution at the 2'-position increases the stability of the glycosidic bond, making the nucleoside analog more resistant to acidic hydrolysis and enzymatic degradation by nucleoside phosphorylases. mdpi.comnih.gov This increased stability prolongs the half-life of the drug in the body.

Conformational Control: The high electronegativity of the fluorine atom alters the electronic properties of the sugar ring, influencing its pucker. oup.com This can lock the nucleoside into a specific conformation that is more favorable for binding to target enzymes, such as viral polymerases. glenresearch.com For instance, 2'-F-ANA (2'-fluoro-arabinonucleic acid) adopts a DNA-like B-type helix conformation. glenresearch.com

Improved Biological Activity: The 2'-fluoro substitution has been shown to be crucial for the antiviral and anticancer activities of many nucleoside analogs. nih.govmdpi.com For example, 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC) exhibits a range of antiviral and antitumor activities. oup.com Similarly, clofarabine, which contains a fluorine atom at the 2'-position, is a potent anticancer agent. mdpi.com The fluorine atom can also facilitate additional interactions with the target receptor, further enhancing the biological profile. mdpi.com

| Compound | Modification | Impact on Biological Activity |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | 2'-Fluoro substitution | Exhibits diverse antiviral and antitumor activities. oup.com |

| Clofarabine | 2'-Fluoro substitution | Increased stability of the glycosidic bond and resistance to enzymatic degradation. mdpi.com |

| 2'-F-ANA | 2'-Fluoro substitution | Adopts a DNA-like B-type helix conformation, leading to strong hybridization with target RNA. glenresearch.com |

Significance of the 4'-Vinyl Moiety for Target Affinity and Selectivity

Detailed Research Findings:

Enhanced Antiviral Potency: Studies on 4'-substituted nucleosides have demonstrated that modifications at this position can lead to potent antiviral activity. nih.govduke.edu For instance, a 4'-vinyl-substituted thymidine (B127349) analog was designed as a cross-linking agent that reacts with the amino group of an adenine (B156593) base on the opposing nucleic acid strand. nih.gov

Target Selectivity: The 4'-vinyl group can contribute to the selectivity of the nucleoside analog for viral polymerases over host cell polymerases. wikipedia.org This is crucial for minimizing off-target effects and associated toxicity. The specific orientation and reactivity of the vinyl group can be tailored to interact with specific residues within the active site of the target enzyme. nih.gov

Interstrand Cross-linking: In some cases, the 4'-vinyl group can participate in covalent bond formation with the target nucleic acid, leading to interstrand cross-links. nih.gov This mechanism can effectively block DNA replication and transcription, contributing to the compound's therapeutic effect.

Impact of Stereochemistry and Conformational Preferences on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformational preferences) are critical determinants of a nucleoside analog's biological activity. ontosight.ai

Detailed Research Findings:

Sugar Pucker and Activity: The conformation of the sugar ring, often described as either a North (C3'-endo) or South (C2'-endo) pucker, plays a pivotal role in how the nucleoside analog is recognized by polymerases. Modifications at the 2' and 4' positions directly influence this pucker. For instance, the electronegative 2'-fluoro group in the arabino configuration (up) favors a C3'-endo (North) pucker, which is often preferred by RNA polymerases. glenresearch.com

Enantiomeric Specificity: The biological activity of nucleoside analogs is often highly dependent on their stereochemistry. The natural D-enantiomers are typically recognized by cellular enzymes, while the unnatural L-enantiomers can exhibit selective activity against viral or bacterial enzymes, leading to reduced host toxicity. ekb.eg

Rotational Freedom: The substitution of methyl groups with fluorinated counterparts, such as in fluorinated leucine (B10760876) analogs, can impact the rotational freedom of the side chains. nih.gov This can lock the molecule into a specific, biologically active conformation. nih.gov

Analysis of Other Sugar Modifications on Efficacy

Beyond the 2'-fluoro and 4'-vinyl groups, other modifications to the sugar moiety have been explored to further refine the therapeutic properties of nucleoside analogs.

Detailed Research Findings:

2'-C-Methyl Substitution: The addition of a methyl group at the 2'-carbon has been shown to yield potent inhibitors of viral replication. nih.gov For example, 2'-fluoro-2'-methylcytosine demonstrated potent and selective inhibition of HCV replication. nih.gov Similarly, 4'-azido-2'-deoxy-2'-methylcytidine (B12746661) is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. nih.gov

4'-Azido Substitution: The introduction of an azido (B1232118) (N3) group at the 4'-position has led to the development of potent antiviral agents. nih.gov 4'-Azidocytidine (B1678695) (R1479) is a known inhibitor of the hepatitis C virus (HCV) NS5B polymerase. nih.gov Further modifications, such as the combination of a 4'-azido group with a 2'-fluoro group, have resulted in compounds with significantly increased antiviral potency. nih.gov For instance, 4'-azido-2'-deoxy-2'-fluoroarabinocytidine showed an over 50-fold increase in antiviral potency compared to 4'-azidocytidine. nih.gov

4'-Thio Substitution: Replacing the oxygen atom in the furanose ring with a sulfur atom (4'-thio modification) alters the sugar pucker and can enhance biological activity. ekb.eg These 4'-thionucleosides often exhibit improved metabolic stability and can be potent antiviral or anticancer agents.

| Sugar Modification | Example Compound | Observed Effect on Efficacy |

| 2'-C-Methyl | 2'-Fluoro-2'-methylcytosine | Potent and selective inhibition of HCV replication. nih.gov |

| 4'-Azido | 4'-Azido-2'-deoxy-2'-fluoroarabinocytidine | Over 50-fold increase in antiviral potency against HCV compared to the parent compound. nih.gov |

| 4'-Thio | 4'-Thionucleosides | Altered sugar pucker, improved metabolic stability, and potent antiviral/anticancer activity. ekb.eg |

Contributions of Base Modifications to Overall Activity

Modifications to the cytosine base of 2'-deoxy-2'-fluoro-4'-vinylcytidine can also significantly impact its biological activity, often by altering its interaction with target enzymes or its metabolic profile.

Detailed Research Findings:

N4-Substituted Derivatives: The synthesis of a series of 2'-deoxy-2'-β-fluoro-4'-azido-β-d-arabinofuranosyl cytidine (B196190) derivatives with various N4-substituents has been reported. nih.gov Antiviral screening revealed that several of these analogs exhibited good anti-HBV activity with low cytotoxicity. nih.gov One compound, in particular, showed significant inhibition of both HBV antigen secretion and viral DNA replication. nih.gov

Enhanced Target Binding: N4-substitutions can introduce additional points of interaction with the target enzyme, potentially increasing binding affinity and specificity. These modifications can be tailored to fit into specific pockets of the enzyme's active site.

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| 2'-FdC | 2'-Deoxy-2'-fluorocytidine |

| 2'-F-ANA | 2'-Fluoro-arabinonucleic acid |

| R1479 | 4'-Azidocytidine |

| 2'-FdU | 2'-Deoxy-2'-fluorouridine |

| d4T | Stavudine |

| FIAC | Fialuridine |

| FEAU | 2'-Deoxy-2'-fluoro-5-ethyl-arabinofuranosyluracil |

| FMAU | Clevudine |

| CAdA | 4'-C-Cyano-2-amino-2'-deoxyadenosine |

| E-CFCP | 4'-C-Cyano-2'-deoxy-2'-fluoro-cytidine |

| ALS-8112 | 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine |

| ALS-8176 | Lumicitabine |

Cellular Metabolism and Preclinical Pharmacological Investigations

Metabolic Fate and Biotransformation Pathways of 2'-Deoxy-2'-fluoro-4'-vinylcytidine

Information regarding the metabolic pathway of this compound is not present in the public domain. For a nucleoside analog of this nature, investigation would typically focus on the enzymatic phosphorylation cascade required for its activation. The initial and rate-limiting step is the conversion to its 5'-monophosphate form, a reaction often catalyzed by cellular kinases such as deoxycytidine kinase (dCK). Subsequent phosphorylation events by other cellular kinases would lead to the formation of the diphosphate (B83284) and the active triphosphate metabolite. Research would also investigate the potential for deamination or other modifications by cellular enzymes, which could lead to different metabolic products with altered activity or toxicity.

Interaction with Cellular Nucleases and Nucleic Acid Excision/Repair Mechanisms

There is no available data on how this compound or its metabolites interact with cellular nucleases or nucleic acid repair mechanisms. The 2'-fluoro and 4'-vinyl modifications could significantly influence the stability of the incorporated nucleoside within a DNA or RNA strand. The 2'-fluoro group generally increases resistance to cleavage by ribonucleases. However, the bulky 4'-vinyl group could create a significant distortion in the nucleic acid helix. Such distortions are often recognized by nucleotide excision repair (NER) pathways, which identify and remove bulky adducts from DNA to maintain genomic integrity. The efficiency of recognition and excision by NER proteins would be a critical determinant of the compound's potential efficacy and genotoxicity.

Prodrug Design Strategies for Improved Intracellular Delivery and Activation

While prodrug strategies are common for nucleoside analogs to overcome poor cellular uptake and inefficient initial phosphorylation, no specific prodrugs of this compound have been described in published literature. The development of such strategies would be a logical step in its preclinical assessment.

The phosphoramidate (B1195095) prodrug (ProTide) approach is a well-established strategy for delivering nucleoside monophosphates into cells, thereby bypassing the often inefficient initial phosphorylation step. This strategy involves masking the phosphate (B84403) group with an amino acid ester and an aryl group. No studies have been published detailing the synthesis or evaluation of phosphoramidate prodrugs of this compound.

Cyclic phosphoramidate and other ester-based prodrug systems represent alternative approaches to enhance intracellular delivery. These strategies aim to create lipophilic, uncharged molecules that can more readily diffuse across the cell membrane before being metabolized to the active nucleotide form. There is no information available on the application of these prodrug systems to this compound.

The activation of any potential prodrug of this compound would depend on its cleavage by specific intracellular enzymes. For instance, phosphoramidate prodrugs are typically activated by enzymes such as carboxylesterases or cathepsin A, followed by a phosphoramidase like histidine triad (B1167595) nucleotide-binding protein (HINT). The specific enzymes involved and the efficiency of this activation cascade would need to be characterized, but no such data is currently available for this particular compound.

Mechanisms of Drug Resistance and Strategies for Overcoming Resistance

Identification of Viral Resistance Mutations

While specific resistance mutations to 2'-Deoxy-2'-fluoro-4'-vinylcytidine have not been extensively documented in publicly available literature, insights can be drawn from structurally related nucleoside analogs that also target viral polymerases. A common mechanism of resistance involves amino acid substitutions in the active site of the viral polymerase, which can reduce the affinity of the enzyme for the activated drug molecule.

For instance, in the case of Hepatitis C Virus (HCV) and the 2'-C-methylguanosine and 2'-C-methyladenosine nucleoside inhibitors, a key resistance mutation identified is the S282T substitution in the NS5B RNA polymerase. nih.gov This mutation has been shown to confer resistance to these 2'-C-methylated nucleosides. nih.gov It is plausible that a similar mutation in the corresponding viral polymerase could reduce the efficacy of this compound, although specific studies are required to confirm this.

Drawing a parallel to HIV therapy, the M184V mutation in the HIV reverse transcriptase is a well-known resistance mutation to lamivudine (B182088) (3TC), a cytidine (B196190) analog. This mutation allows the reverse transcriptase to discriminate against the incorporation of the drug. While the specific resistance profile of this compound would depend on the virus it is targeting, the principle of resistance through polymerase mutations remains a key consideration.

Understanding Cellular Resistance Pathways to Nucleoside Analogs

The antiviral activity of nucleoside analogs is contingent on their intracellular phosphorylation to the active triphosphate form by host cell kinases. Consequently, alterations in these cellular metabolic pathways can lead to drug resistance. For a cytidine analog like this compound, the initial and rate-limiting step in its activation is phosphorylation by deoxycytidine kinase (dCK).

Resistance can emerge if:

Downregulation of Activating Kinases: Reduced expression or activity of dCK can significantly impair the conversion of the nucleoside analog to its monophosphate form, thereby preventing its subsequent phosphorylation and antiviral action.

Increased Expression of Deaminases: Cytidine deaminase can convert cytidine analogs into their corresponding uridine (B1682114) analogs, which may have different activity profiles or be less efficiently phosphorylated. For instance, the metabolism of PSI-6130, a 2'-deoxy-2'-fluoro-2'-C-methylcytidine, can lead to the formation of its uridine counterpart. nih.gov

Altered Levels of Competing Natural Nucleotides: An increase in the intracellular pool of the natural counterpart, dCTP in this case, can competitively inhibit the incorporation of the analog's triphosphate form into the growing viral nucleic acid chain.

Rational Design of Analogs and Combination Therapies to Combat Resistance

To address the challenge of drug resistance, several strategies are employed, including the rational design of novel nucleoside analogs and the use of combination therapies.

Rational Design of Analogs: The chemical structure of nucleoside analogs can be modified to enhance their activity against resistant viral strains or to alter their metabolic profiles. Modifications at the 2' and 4' positions of the sugar moiety have been a key focus of such efforts. For example, the introduction of a 4'-azido group, as seen in 4'-azidocytidine (B1678695), has been shown to yield potent antiviral activity. nih.govnih.gov Similarly, the synthesis of 4'-thionucleosides, where the furanose oxygen is replaced by sulfur, represents another avenue for creating novel analogs with potentially different resistance profiles. researchgate.net

The design of prodrugs is another important strategy. A prodrug is an inactive or less active molecule that is metabolized in the body to the active drug. This approach can be used to bypass resistance mechanisms, such as inefficient phosphorylation, by delivering a pre-phosphorylated form of the drug or a form that is more readily taken up by cells.

Combination Therapies: Combining antiviral agents with different mechanisms of action or different resistance profiles is a cornerstone of modern antiviral therapy. This approach can:

Increase the Genetic Barrier to Resistance: It is more difficult for a virus to simultaneously develop mutations that confer resistance to multiple drugs with different targets.

Provide Synergistic or Additive Effects: The combined effect of the drugs may be greater than the sum of their individual effects.

Target Different Stages of the Viral Life Cycle: This can lead to a more profound and durable suppression of viral replication.

While specific combination therapies involving this compound are not yet established, it is conceivable that it could be used in conjunction with other antiviral agents, such as non-nucleoside polymerase inhibitors or protease inhibitors, to create a more robust treatment regimen.

Computational and Biophysical Approaches in 2 Deoxy 2 Fluoro 4 Vinylcytidine Research

Molecular Docking and Dynamics Simulations for Compound-Target Interactions

Molecular docking and dynamics simulations are crucial for clarifying the binding mechanism of the active triphosphate form of 2'-Deoxy-2'-fluoro-4'-vinylcytidine with viral polymerases. These computational tools model the drug-target interaction at an atomic scale, allowing for the prediction of binding affinities and resulting conformational shifts.

Simulations have indicated that the triphosphate metabolite of this compound fits into the active site of viral RNA-dependent RNA polymerase (RdRp). Following its incorporation into the elongating RNA strand, molecular dynamics studies suggest the compound can create conformational stress and interfere with the polymerase's function. A central discovery from these simulations is the function of the 4'-vinyl group, which can cause steric conflicts with incoming nucleotides or the polymerase enzyme, leading to the cessation of chain elongation. Concurrently, the 2'-fluoro group modifies the sugar pucker conformation, which in turn influences the geometry of the nucleic acid chain and its engagement with the polymerase. acs.org

Quantum Mechanical Studies of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations offer a foundational understanding of the electronic structure and reactivity of this compound. These methods can compute properties like molecular orbital energies, electrostatic potential, and charge distribution.

QM studies are utilized to dissect the influence of the 2'-fluoro and 4'-vinyl modifications on the cytidine (B196190) scaffold's electronic properties. The significant electronegativity of the fluorine atom at the 2' position can markedly alter the charge distribution around the sugar ring, thereby affecting its conformational preferences. acs.org The 4'-vinyl group adds a conjugated system that can modify the electronic characteristics of the nucleoside base. These calculations are also vital for examining the mechanism of the nucleotide analog's incorporation into the viral RNA, helping to elucidate the efficiency of this process and the subsequent events that result in chain termination.

Advanced Biophysical Techniques for Studying Conformational Dynamics and Binding Interactions

A range of sophisticated biophysical techniques is employed to experimentally confirm and augment computational discoveries. These methods provide direct proof of the conformational dynamics of this compound and its interactions with target proteins.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for investigating the three-dimensional structure and dynamics of the nucleoside analog in solution. NMR is capable of determining the favored sugar pucker conformation, a crucial factor for the biological activity of nucleoside analogs. acs.orgmdpi.com Studies on similar 2',4'-disubstituted nucleosides have shown that the presence of a 2'-fluoro group strongly favors a North-type sugar pucker conformation, which can be essential for proper positioning within the enzyme active site. acs.org

Isothermal Titration Calorimetry (ITC) serves to quantify the thermodynamic parameters of the binding between the triphosphate version of the compound and the viral polymerase. ITC yields direct data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

X-ray crystallography can deliver high-resolution structural details of the viral polymerase in a complex with the integrated this compound. These crystal structures present a static image of the binding mode and the inhibitor-induced conformational changes, which can be used to refine and validate computational models.

Table 1: Key Modifications and Their Studied Effects

| Modification | Investigated Impact | Computational/Biophysical Technique | Finding |

|---|---|---|---|

| 2'-fluoro group | Sugar Pucker Conformation | NMR Spectroscopy, Computational Modeling | Induces a strong preference for a North (N-type) sugar conformation, which can be critical for polymerase binding. acs.org |

| 4'-vinyl group | Chain Termination | Molecular Dynamics Simulations | The vinyl group can create steric hindrance within the polymerase active site after incorporation, disrupting further nucleotide addition. |

| Compound-Polymerase Interaction | Binding Affinity & Thermodynamics | Isothermal Titration Calorimetry (ITC) | Provides quantitative data on the binding affinity, enthalpy, and entropy of the interaction between the activated drug and its target enzyme. |

| Structure in Complex | Binding Mode and Conformational Changes | X-ray Crystallography | Reveals the precise atomic interactions and structural changes in the polymerase upon binding of the inhibitor. |

Future Directions and Translational Research Perspectives for 2 Deoxy 2 Fluoro 4 Vinylcytidine

Rational Design and Synthesis of Next-Generation 4'-Vinylcytidine Analogs

The foundation of developing more effective therapeutic agents lies in the rational design and synthesis of novel molecular structures. Building upon the established antiviral and anticancer potential of nucleoside analogs, researchers are actively exploring modifications of the 2'-Deoxy-2'-fluoro-4'-vinylcytidine scaffold to enhance efficacy, selectivity, and pharmacokinetic properties.

A key strategy involves the introduction of various substituents at the 4'-position of the sugar moiety. nih.gov The favorable antiviral profiles of 4'-substituted nucleosides have spurred the synthesis of novel analogs. researchgate.netduke.edu For instance, the synthesis of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues has been a focus, demonstrating potent anti-HIV activity. researchgate.netduke.edu The synthetic pathway often begins with a commercially available precursor like 2'-deoxy-2'-α-fluorocytidine, which is then chemically modified to introduce the desired 4'-substituents. nih.gov

Another avenue of exploration is the bioisosteric replacement of the furanose ring oxygen with sulfur, creating 4'-thionucleosides. researchgate.net This modification can alter the conformational preference of the nucleoside analog, potentially leading to improved binding to viral or cellular enzymes. researchgate.net The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides represents a move towards new chemotypes, although initial studies with a uridine (B1682114) analog showed a significant drop in activity against Hepatitis C virus compared to Sofosbuvir, indicating that the impact of such substitutions requires careful evaluation. nih.gov

Furthermore, modifications to the N4-position of the cytidine (B196190) base are being investigated. The synthesis of 2'-deoxy-2'-β-fluoro-4'-azido-β-d-arabinofuranosyl cytidine derivatives with various N4-substituents has yielded compounds with significant anti-HBV activity. nih.gov These examples underscore the importance of a multi-pronged approach to analog design, systematically exploring modifications at different positions of the nucleoside scaffold to optimize its therapeutic potential.

Table 1: Examples of Synthesized this compound Analogs and Their Reported Activities

| Compound/Analog | Modification | Reported Activity |

| 2'-Deoxy-2'-fluoro-4'-C-ethynylcytosine | 4'-C-ethynyl group | Potent anti-HIV-1 activity. researchgate.netduke.edu |

| 2'-Deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine (Prodrug) | 4'-thio sugar, 2'-C-methyl group | Moderate activity against Hepatitis C virus replicon. nih.gov |

| N4-Substituted 2'-deoxy-2'-β-fluoro-4'-azidocytidine derivatives | N4-substituents on the cytosine base | Good anti-HBV activity with low cytotoxicity. nih.gov |

| 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine (ALS-8112) | 4'-chloromethyl group | Potent anti-Nipah virus activity in vitro. nih.gov |

Exploration of Novel Therapeutic Applications Beyond Antiviral and Anticancer Research

While the primary focus for nucleoside analogs like this compound has been on their antiviral and anticancer properties, the underlying mechanisms of action suggest potential for broader therapeutic applications. These compounds function by interfering with nucleic acid synthesis, a fundamental process in various pathological conditions.

The immunomodulatory potential of nucleoside analogs presents a promising area for future investigation. For instance, the ability of certain compounds to modulate inflammatory responses could be harnessed for the treatment of autoimmune diseases. High-throughput screening has been employed to identify combinations of molecules that can generate tolerogenic dendritic cells, which play a crucial role in establishing immune tolerance. nih.gov Exploring whether this compound or its analogs can induce such immunomodulatory effects could open up new therapeutic avenues.

Furthermore, the role of nucleoside analogs in targeting cellular enzymes could be exploited for diseases beyond cancer. Many cellular polymerases and other enzymes are involved in disease processes, and selectively inhibiting these targets with modified nucleosides could offer novel treatment strategies. The known activity of 2'-deoxy-2'-fluorocytidine (B130037) against Borna disease virus, a neurotropic virus, hints at the potential for this class of compounds in neurological disorders with an infectious or inflammatory component. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic and Efficacy Studies

To accurately predict the clinical potential of novel this compound analogs, the development and utilization of sophisticated in vitro and in vivo models are paramount. These models are essential for elucidating mechanisms of action and evaluating efficacy.

For antiviral research, in vitro models such as the human hepatoma HepG2.2.15 cell culture system are instrumental in assessing activity against HBV. nih.gov This system allows for the measurement of viral antigen secretion and DNA replication in a controlled environment. nih.gov Similarly, for influenza virus, Madin-Darby canine kidney (MDCK) cells are commonly used to determine the inhibitory concentrations of antiviral compounds. nih.gov The use of a Hepatitis C virus RNA replicon in Huh-7 cells has also been crucial for studying the effects of compounds like 2'-deoxy-2'-fluorocytidine. nih.gov

In vivo models are indispensable for evaluating the systemic effects and therapeutic efficacy of drug candidates. The duck HBV (DHBV) infection model provides a valuable tool for assessing the anti-HBV activity of compounds in a living organism. nih.gov For influenza, BALB/c mice infected with highly pathogenic strains like H5N1 are used to test the protective effects of antiviral agents. nih.gov These animal models allow for the assessment of survival rates, lung pathology, and viral titers, providing critical data for preclinical development. nih.gov

Future efforts should focus on developing more complex and physiologically relevant models. This includes the use of three-dimensional (3D) organoid cultures that better mimic the architecture and function of human tissues, and the development of humanized mouse models that can more accurately reflect human immune responses to both the pathogen and the therapeutic agent.

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Profiling

The integration of high-throughput screening (HTS) and "omics" technologies offers a powerful approach for the comprehensive profiling of this compound and its analogs. These technologies can accelerate the discovery of new lead compounds and provide deep insights into their mechanisms of action and potential off-target effects.

HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activity. nih.govtechnologynetworks.comtechnologynetworks.com This can involve various assay formats, including ligand binding assays, flux-based assays, and fluorescence-based assays, run on automated platforms. nih.gov For instance, HTS has been used to screen for immunomodulatory combinations by observing their effects on key immune regulatory transcription factors. nih.gov

Omics technologies, such as genomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound. By analyzing the complete set of genes (genomics), proteins (proteomics), or metabolites (metabolomics) in a cell or organism, researchers can identify the pathways and networks affected by a drug candidate. This information is invaluable for understanding the mechanism of action, identifying potential biomarkers of efficacy or toxicity, and discovering novel therapeutic applications.

The combination of HTS and omics can create a powerful discovery engine. Hits identified from an HTS campaign can be further characterized using omics approaches to prioritize the most promising candidates and gain a deeper understanding of their biological effects. This integrated approach will be crucial for accelerating the translation of promising this compound analogs from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2'-deoxy-2'-fluoro-4'-vinylcytidine, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves stereoselective fluorination (e.g., DAST fluorination) and functionalization at the 4'-position (e.g., azido or vinyl groups). Structural confirmation employs nuclear magnetic resonance (NMR) for sugar pucker analysis (C2'-endo vs. C3'-endo conformations), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For example, 2'-F-4'-C-methoxy derivatives were synthesized via Mn-TBAF-mediated deprotection and characterized using -, -, and -NMR .

Q. What is the primary antiviral mechanism of this compound analogs?

- Methodological Answer : These analogs act as chain terminators by inhibiting viral RNA-dependent RNA polymerases (RdRp). For instance, 2'-deoxy-2'-fluoro-4'-azidocytidine (FNC) is phosphorylated intracellularly to its triphosphate form, which competes with natural nucleotides for incorporation into viral RNA, causing premature termination. This mechanism is validated through enzymatic assays using recombinant RdRp and radiolabeled nucleotide incorporation studies .

Q. How do researchers assess the metabolic stability and absorption of this compound derivatives?

- Methodological Answer : Metabolic stability is evaluated using liver microsomal assays (e.g., human/rat microsomes) to measure half-life () and intrinsic clearance. Absorption mechanisms are studied via Caco-2 cell monolayers to assess permeability and efflux ratios. For example, FNC’s intestinal absorption involves passive diffusion and interactions with P-glycoprotein (P-gp), as shown by bidirectional transport assays with inhibitors like verapamil .

Q. What in vitro models are used to evaluate antiviral/anticancer efficacy?

- Methodological Answer : Antiviral activity is tested in HCV replicon systems (e.g., Huh-7 cells) or HIV-1-infected MT-4 cells, with EC values calculated via qRT-PCR or plaque reduction assays. Anticancer activity is assessed using proliferation assays (e.g., MTT) in aggressive lymphoma cell lines (e.g., Raji, JeKo-1), with IC values normalized to cytotoxicity in primary human hepatocytes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antiviral efficacy across viral strains or cell lines?

- Methodological Answer : Discrepancies arise due to variations in viral polymerase fidelity or host metabolism. To address this:

- Perform comparative enzymatic assays with purified polymerases (e.g., HCV NS5B vs. HIV RT).

- Use isogenic cell lines to isolate host factors (e.g., deoxycytidine kinase activity).

- Analyze crystal structures of polymerase-inhibitor complexes to identify binding pocket variations (e.g., 2'-F-4'-azido analogs in HCV RdRp vs. HIV RT) .

Q. What structural modifications optimize potency while minimizing off-target effects?

- Methodological Answer : Rational design strategies include:

- 4'-Position modifications : Azido or vinyl groups enhance steric bulk, improving polymerase selectivity (e.g., 4'-azido analogs show 10-fold higher HCV inhibition vs. 4'-hydroxy derivatives).

- 2'-Fluorine stereochemistry : β-fluoro configuration (C2'-endo) improves metabolic stability over α-fluoro.

- Sugar pucker analysis : Conformational studies via NMR guide modifications to mimic natural nucleotide geometry .

Q. How do 2'-F-4'-modified nucleotides enhance RNAi therapeutic efficiency?

- Methodological Answer : These modifications improve siRNA duplex thermal stability ( +2–5°C) and nuclease resistance. Key steps include:

- Duplex stability assays : UV melting curves and exonuclease degradation studies (e.g., snake venom phosphodiesterase).

- Gene silencing efficiency : Luciferase reporter assays in HeLa cells, with dose-dependent mRNA knockdown quantified via qPCR.

- Crystallography : Resolve modified siRNA-RISC complexes to assess steric compatibility .

Q. What pharmacokinetic-pharmacodynamic (PK/PD) models are used to predict in vivo efficacy?

- Methodological Answer : Non-compartmental analysis (NCA) of plasma concentration-time profiles (e.g., AUC, ) is combined with mechanism-based PD models. For FNC, PK/PD correlations are validated in rodents using LC-QTOF/MS quantification and viral load reduction metrics. Allometric scaling adjusts for species differences in clearance rates .

Q. Which combination therapies synergize with this compound analogs?

- Methodological Answer : Synergy is identified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.